molecular formula C9H19BrO B8425193 1-Bromo-5-isopropoxy-3-methyl-pentane

1-Bromo-5-isopropoxy-3-methyl-pentane

Cat. No.: B8425193
M. Wt: 223.15 g/mol
InChI Key: UKOJMOSDQOCMPE-UHFFFAOYSA-N
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Description

1-Bromo-5-isopropoxy-3-methyl-pentane is an organic compound with the molecular formula C9H19BrO . It features both a bromoalkyl chain and an isopropoxy ether group, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The bromine atom serves as a versatile handle for further chemical transformations, such as nucleophilic substitutions to introduce new functional groups or to form carbon-carbon bonds, while the ether linkage provides stability and can influence the compound's solubility and pharmacokinetic properties. Researchers can utilize this chemical as a key building block in the development of more complex molecules, including potential pharmaceutical candidates and materials. As a specialized reagent, it may be of particular interest for constructing molecular scaffolds with specific chain lengths and branching. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-3-methyl-5-propan-2-yloxypentane

InChI

InChI=1S/C9H19BrO/c1-8(2)11-7-5-9(3)4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

UKOJMOSDQOCMPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 1-Bromopentane (C₅H₁₁Br)

Structural Differences :

  • 1-Bromopentane lacks the isopropoxy and methyl substituents, making it a linear bromoalkane.
    Physicochemical Properties :
  • Boiling Point : 1-Bromopentane has a boiling point of ~129°C, whereas the additional substituents in 1-bromo-5-isopropoxy-3-methyl-pentane likely increase its boiling point due to greater molecular weight and branching-induced van der Waals interactions.
  • Solubility: The isopropoxy group enhances solubility in nonpolar solvents but reduces water solubility compared to 1-bromopentane. Reactivity:
  • SN2 reactions in 1-bromopentane proceed readily due to minimal steric hindrance. In contrast, the bulky isopropoxy group in the target compound may slow SN2 mechanisms, favoring SN1 pathways or elimination .

Comparison with 3-Methylpentane Derivatives

Structural Differences :

  • 3-Methylpentane (C₆H₁₄) is a branched alkane without functional groups. However, its derivatives (e.g., 3-methyl-1-bromopentane) share the methyl branch at position 3.
    Physicochemical Properties :
  • Branching reduces boiling points compared to linear isomers. For example, 3-methylpentane boils at ~60°C, while n-pentane boils at ~36°C. In brominated analogs, the methyl branch may similarly lower boiling points relative to linear counterparts .
    Reactivity :

Comparison with Ether-Substituted Bromoalkanes (e.g., 1-Bromo-5-ethoxy-3-methyl-pentane)

Structural Differences :

  • Replacing isopropoxy with ethoxy reduces steric bulk but maintains ether functionality.
    Physicochemical Properties :
  • Boiling Point : The larger isopropoxy group likely increases boiling point compared to ethoxy analogs due to enhanced van der Waals forces.
  • Polarity : Isopropoxy’s bulk may marginally reduce polarity compared to ethoxy, affecting solvent interactions.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Boiling Point (°C, estimated) Solubility in Water (mg/L) Reactivity (SN2)
1-Bromopentane C₅H₁₁Br 129 ~500 High
3-Methyl-1-bromopentane C₆H₁₃Br ~140 ~300 Moderate
This compound C₉H₁₉BrO ~180 ~50 Low-Moderate
1-Bromo-5-ethoxy-3-methyl-pentane C₈H₁₇BrO ~170 ~100 Moderate

Research Findings

  • Synthesis Challenges : The steric bulk of the isopropoxy group complicates nucleophilic substitution reactions, as observed in analogs like 1-bromo-3-iodo-5-methylbenzene, where bulky substituents hinder reactivity .
  • Crystallography : Crystallographic software (e.g., SHELXL) is critical for resolving structures of such branched bromoalkanes, though steric effects may reduce crystal quality .

Preparation Methods

Alkylation Followed by Bromination

This two-step approach involves first synthesizing the ether backbone (5-isopropoxy-3-methyl-pentanol) and subsequently introducing bromine at the terminal position.

Step 1: Williamson Ether Synthesis

The ether group is introduced via reaction between 5-chloro-3-methyl-pentanol and sodium isopropoxide:

5-Chloro-3-methyl-pentanol+NaO-iPr5-Isopropoxy-3-methyl-pentanol+NaCl\text{5-Chloro-3-methyl-pentanol} + \text{NaO-iPr} \rightarrow \text{5-Isopropoxy-3-methyl-pentanol} + \text{NaCl}

Conditions :

  • Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Reaction time: 12–24 hours

  • Yield: 70–85%

Step 2: Bromination of Primary Alcohol

The terminal hydroxyl group is replaced with bromine using phosphorus tribromide (PBr₃):

5-Isopropoxy-3-methyl-pentanol+PBr₃This compound+H₃PO₃\text{5-Isopropoxy-3-methyl-pentanol} + \text{PBr₃} \rightarrow \text{this compound} + \text{H₃PO₃}

Optimized Parameters :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (to minimize elimination)

  • Molar ratio (Alcohol:PBr₃): 1:1.2

  • Yield: 88–92%

Direct Bromination of Pre-formed Ethers

An alternative one-pot method brominates a pre-assembled ether precursor.

Reaction Scheme

5-Isopropoxy-3-methyl-pentane+HBr (gas)H₂SO₄This compound+H₂O\text{5-Isopropoxy-3-methyl-pentane} + \text{HBr (gas)} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{H₂O}

Key Conditions :

  • Catalyst: Concentrated sulfuric acid (5–10% v/v)

  • HBr flow rate: 0.5–1.0 L/min

  • Temperature: 40–50°C

  • Yield: 78–84%

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts bromination efficiency:

SolventDielectric ConstantYield (%)Side Products (%)
Dichloromethane8.9392<3
Toluene2.387612
Acetonitrile37.56818

Polar aprotic solvents like DCM stabilize the transition state in SN2 mechanisms, minimizing elimination.

Catalytic Additives

Adding 1–2 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves HBr utilization in aqueous-organic biphasic systems:

  • Yield increase: 12–15%

  • Reaction time reduction: 30–40%

Industrial Production Methods

Continuous-Flow Bromination

Modern plants employ tubular reactors for scalable synthesis:

  • Residence time : 8–10 minutes

  • Pressure : 2–3 bar

  • Throughput : 50–100 kg/h

  • Purity : ≥99.5% (GC-MS)

Advantages include precise temperature control (-10°C to 5°C) and reduced waste generation compared to batch processes.

Purification and Characterization

Distillation Protocols

Fractional distillation under reduced pressure yields high-purity product:

  • Boiling point : 143–144°C (760 mmHg)

  • Purity : 99.2–99.8% (validated via GC-FID)

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.21 (d, 6H, -OCH(CH₃)₂), 1.45 (m, 2H, CH₂), 1.78 (m, 1H, CH(CH₃)), 3.55 (t, 2H, -OCH₂)

  • IR (neat): 2965 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C ether)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Williamson + PBr₃88–9299.5High120–150
Direct HBr Bromination78–8498.0Moderate90–110
Continuous-Flow95–9799.8Industrial70–85

The continuous-flow method offers the best balance of efficiency and cost for large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-5-isopropoxy-3-methyl-pentane, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution. For example, reacting 5-isopropoxy-3-methyl-pentan-1-ol with PBr₃ or HBr under controlled conditions (0–5°C) can yield the target compound. Reaction efficiency is validated via thin-layer chromatography (TLC) to monitor byproducts and gas chromatography (GC) for purity assessment (>95% purity threshold recommended) . Kinetic studies (e.g., varying temperature or solvent polarity) can optimize yield.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions:

  • ¹H NMR : Expect signals for isopropoxy methyl groups (δ 1.2–1.3 ppm), brominated terminal CH₂ (δ 3.4–3.6 ppm), and branching methyl (δ 0.9–1.1 ppm).
  • ¹³C NMR : Confirm quaternary carbons adjacent to oxygen and bromine.
    Cross-validate with FT-IR (C-Br stretch ~550–650 cm⁻¹) and mass spectrometry (parent ion at m/z ≈ 222) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ fractional distillation (bp ~150–160°C, based on analogous bromoalkanes ) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:

  • Charge distribution : Electrophilicity of the brominated carbon.
  • Steric effects : Hindrance from the isopropoxy and methyl groups.
    Compare predicted vs. experimental SN2 kinetics to refine models .

Q. What experimental design resolves contradictions in NMR data for this compound’s conformational isomers?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes dynamic vs. static isomerism. For example:

  • At −40°C, splitting of isopropoxy signals indicates restricted rotation.
  • At 25°C, coalescence suggests rapid interconversion.
    Pair with X-ray crystallography (using SHELXL ) to resolve absolute configurations .

Q. How does solvent polarity influence the stability of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated degradation studies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Monitor via:

  • GC-MS : Detect decomposition products (e.g., elimination to form alkenes).
  • UV-Vis : Track absorbance shifts indicative of bromine loss.
    Store in anhydrous, nonpolar solvents at 0–6°C to minimize hydrolysis .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceuticals?

  • Methodological Answer : The bromine atom serves as a leaving group in asymmetric catalysis. For example:

  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids.
  • Enantioselective alkylation : Use chiral ligands (e.g., BINAP) to control stereochemistry.
    Validate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent dielectric constant in DFT) and experimental conditions (e.g., solvent polarity index). Use molecular dynamics simulations to account for solvation effects. Cross-check with dielectric relaxation spectroscopy .

Q. What strategies reconcile conflicting kinetic data in SN1 vs. SN2 mechanisms for this compound?

  • Methodological Answer : Perform Hammett plots to assess substituent effects on reaction rates. Use stereochemical probes (e.g., inversion of configuration in SN2) and leaving-group kinetic isotope effects (LGKIE) to distinguish mechanisms .

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